molecular formula C26H23ClN10 B13442354 N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine CAS No. 1226500-02-2

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine

Cat. No.: B13442354
CAS No.: 1226500-02-2
M. Wt: 511.0 g/mol
InChI Key: GRNJBSNDQPAOEF-UHFFFAOYSA-N
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Description

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol. This reaction is carried out at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

    Coupling Reactions: The indazole groups can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

1226500-02-2

Molecular Formula

C26H23ClN10

Molecular Weight

511.0 g/mol

IUPAC Name

2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C26H23ClN10/c1-15-19-7-5-17(13-21(19)33-35(15)3)30-23-9-11-29-26(31-23)37(24-10-12-28-25(27)32-24)18-6-8-20-16(2)36(4)34-22(20)14-18/h5-14H,1-4H3,(H,29,30,31)

InChI Key

GRNJBSNDQPAOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl

Origin of Product

United States

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